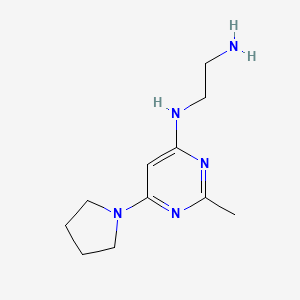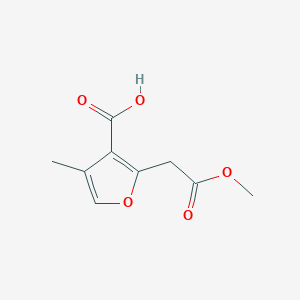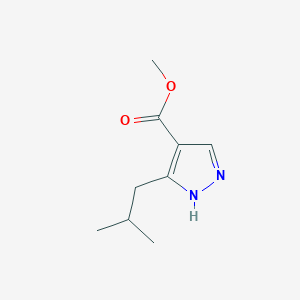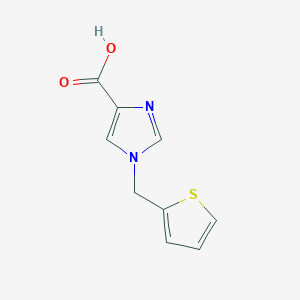
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and an ethane-1,2-diamine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine can be achieved through various synthetic routesThe reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing critical roles .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyrrolidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with pyrrolidine substitutions, such as 2-(pyrrolidin-1-yl)pyrimidine and its analogs .
Uniqueness
N’-(2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1706447-09-7 |
|---|---|
Molecular Formula |
C11H19N5 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N'-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H19N5/c1-9-14-10(13-5-4-12)8-11(15-9)16-6-2-3-7-16/h8H,2-7,12H2,1H3,(H,13,14,15) |
InChI Key |
VEIBNUATTIXHIF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCN |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)










